5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one
Description
5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one is a γ-butyrolactone derivative characterized by a fused dihydrofuran-2-one core. Key structural features include:
- Iodomethyl group: Introduces halogen bonding capabilities and may enhance electrophilic reactivity.
- Propan-2-ylidene substituent: A conjugated exocyclic double bond that stabilizes the lactone ring and modulates stereoelectronic properties.
The synthesis likely involves multi-step functionalization of the lactone core, as seen in procedures for similar compounds (e.g., silylation, alkylation, or halogenation) .
Properties
Molecular Formula |
C16H19IO3 |
|---|---|
Molecular Weight |
386.22 g/mol |
IUPAC Name |
5-(iodomethyl)-5-(phenylmethoxymethyl)-3-propan-2-ylideneoxolan-2-one |
InChI |
InChI=1S/C16H19IO3/c1-12(2)14-8-16(10-17,20-15(14)18)11-19-9-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
ISHIAINEEYROBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(OC1=O)(COCC2=CC=CC=C2)CI)C |
Origin of Product |
United States |
Biological Activity
5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydrofuran core with various substituents that enhance its biological properties. The synthesis involves multiple steps, including the use of protecting groups and coupling reactions, as highlighted in studies focusing on similar compounds .
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of dihydrofuran compounds exhibit varying levels of antimicrobial activity. For instance, benzyl derivatives have shown promising results against Gram-positive bacteria and fungi . The specific activity of 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one against different microbial strains remains to be fully elucidated but is expected to follow similar trends.
2. Anti-inflammatory Effects
Studies suggest that dihydrofuran derivatives can modulate inflammatory pathways. For example, related compounds have been shown to decrease the release of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells . This suggests that 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
3. Mechanisms of Action
The biological mechanisms through which this compound exerts its effects may involve the modulation of key signaling pathways. For instance, the activation of mTORC1 signaling has been implicated in the regulation of mast cell functions and could be a pathway through which this compound acts .
Study 2: Antimicrobial Efficacy
In another study, various benzyl derivatives were tested for their antimicrobial properties. The results indicated that certain structural modifications enhanced activity against specific bacterial strains, pointing towards the importance of chemical structure in determining biological efficacy . Further research is needed to explore how modifications in 5-((Benzyloxy)methyl)-5-(iodomethyl)-3-(propan-2-ylidene)dihydrofuran-2(3H)-one influence its antimicrobial properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity and Selectivity: The iodomethyl group in compounds like 5c enhances electrophilicity, enabling participation in halogen bonding (critical in asymmetric catalysis) . In contrast, the hydroxymethyl group in compound 11 requires protection (e.g., silylation) to prevent undesired side reactions . Benzyloxy vs. Silyloxy: Benzyloxymethyl groups offer easier deprotection (e.g., hydrogenolysis) compared to tert-butyldiphenylsilyl (TBDPS) groups, which require fluoride-based cleavage .
Stereochemical Control :
- Compound 5c achieves a 99:1 er via metal acetate-catalyzed asymmetric synthesis, highlighting the role of chiral catalysts in γ-butyrolactone functionalization . The target compound’s propan-2-ylidene group may similarly stabilize transition states for enantioselective transformations.
Biological and Functional Relevance: Antiviral Potential: Compound V () demonstrates the utility of dihydrofuran-2-one scaffolds in HIV protease inhibitors, suggesting the target compound could be explored for similar applications . Anti-inflammatory Activity: Analogous structures like compound 1 () show IC₅₀ values of ~31 μM against NO production, indicating the pharmacophore’s versatility .
Spectral and Physical Properties
- NMR : For compound 11 (), the ¹H NMR signals at δ 3.72 (CH₂OSi) and 4.54 (OCH₂Ph) are characteristic of silyl-protected and benzyloxy groups, respectively. The target compound’s iodomethyl group would likely show deshielded CH₂I signals near δ 3.5–4.0 .
- HRMS : The tert-butyldiphenylsilyl group in compound 11 contributes to a high molecular weight (m/z 532.2878), whereas the target compound’s benzyloxymethyl and iodomethyl groups would reduce mass (estimated ~450–470 g/mol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
